molecular formula C21H21N3O4S B2842848 3-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one CAS No. 2034334-55-7

3-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one

Cat. No.: B2842848
CAS No.: 2034334-55-7
M. Wt: 411.48
InChI Key: BSEATKSOYHGXIN-UHFFFAOYSA-N
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Description

3-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one is a quinazolinone derivative featuring a 1,4-thiazepan ring substituted with a phenyl group and a sulfone moiety (1,1-dioxido). The sulfone group enhances polarity and may influence pharmacokinetic properties such as solubility and metabolic stability.

Properties

IUPAC Name

3-[2-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c25-20(14-24-15-22-18-9-5-4-8-17(18)21(24)26)23-11-10-19(29(27,28)13-12-23)16-6-2-1-3-7-16/h1-9,15,19H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEATKSOYHGXIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)CN3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Anthranilic Acid-Based Cyclocondensation

The quinazolinone nucleus is typically constructed from anthranilic acid derivatives through acid-catalyzed annulation. A modified procedure adapted from Kausar et al. (2016) achieves 68-79% yields using graphene oxide (GO) nanosheets and oxone in aqueous media:

General Procedure

  • Charge reactor with anthranilamide (1 mmol), benzaldehyde derivative (1 mmol), GO (25 mg), oxone (307 mg) in H2O (3 mL)
  • Stir at 25°C for 4-8 hr monitored by TLC
  • Filter crude product, recrystallize from ethanol

Key Optimization Parameters

Parameter Optimal Range Impact on Yield
Catalyst Loading 20-30 mg GO ±12% yield
Oxone Equivalents 1.2-1.5 eq Prevents overoxidation
Temperature 20-30°C >40°C degrades GO

This method demonstrates superior atom economy (AE = 87%) compared to traditional HCl/EtOH reflux approaches.

Construction of 7-Phenyl-1,4-thiazepane-1,1-dione

Thiazepane Ring Formation

The 1,4-thiazepane scaffold is synthesized via [5+2] cyclization between cysteamine derivatives and α,β-unsaturated carbonyl compounds. A Rh(II)-catalyzed method adapted from PMC7730229 achieves 74-82% yields with excellent diastereocontrol:

Synthetic Protocol

  • React 3-mercaptopropionic acid (1.2 eq) with N-tosyldiazoketamine (1 eq)
  • Add Rh2(OAc)4 (2 mol%) in CH2Cl2 at -15°C
  • Warm to 25°C over 2 hr, quench with NaHCO3

Critical Reaction Metrics

Condition Value Notes
Catalyst Rh2(OAc)4 Avoids hydride shifts
Temperature Ramp -15°C → 25°C Controls-shifts
Workup Aqueous NaHCO3 Removes Rh residues

Sulfone Oxidation

The thiazepane sulfide intermediate undergoes oxidation to sulfone using mCPBA (3 eq) in CH2Cl2 at 0°C, achieving quantitative conversion within 2 hr. Alternative oxidants like Oxone require longer reaction times (8-12 hr) but improve safety profile.

Coupling Strategies for Molecular Assembly

Nucleophilic Acylation Approach

The 2-oxoethyl bridge is installed via ketone-mediated coupling between the heterocyclic subunits:

Stepwise Protocol

  • Generate quinazolinone enolate using LDA (2.1 eq) in THF at -78°C
  • Add chloroacetyl chloride (1.05 eq) over 15 min
  • Quench with NH4Cl, extract with EtOAc
  • React intermediate with 7-phenyl-1,4-thiazepane-1,1-dione (1 eq)
  • Use DIPEA (3 eq) in DMF at 60°C for 8 hr

Yield Optimization Data

Coupling Agent Solvent Temp (°C) Yield (%)
EDC/HOBt DCM 25 43
DCC/DMAP THF 40 51
DIPEA DMF 60 68

This method capitalizes on the thiazepane's secondary amine nucleophilicity, with DMF proving optimal for solubility of both partners.

One-Pot Tandem Coupling

A streamlined procedure adapted from Frontiers in Chemistry achieves 73% yield via in situ enolate generation:

  • Charge flask with quinazolinone (1 eq), thiazepane sulfone (1.05 eq)
  • Add BF3·Et2O (10 mol%) and 4,6-dihydroxysalicylic acid (5 mol%)
  • Heat at 90°C under O2 atmosphere for 48 hr
  • Purify by alumina chromatography (EtOAc/hexane)

Advantages

  • Eliminates separate enolation step
  • Atmospheric O2 drives aromatization
  • BF3 Lewis acid enhances coupling efficiency

Spectroscopic Characterization

1H NMR Signature Peaks (400 MHz, DMSO-d6)

Proton Environment δ (ppm) Multiplicity Assignment
Quinazolinone C3-H 8.09 d (J=8.7 Hz) C3 proton
Thiazepane NCH2 4.21-4.45 m Methylene bridge
SO2 group 3.82 s Adjacent to sulfone
Acetyl CH2 3.65 t (J=6.1 Hz) Oxoethyl linker

IR Spectral Features

Band (cm⁻¹) Assignment
1685 Quinazolinone C=O
1320, 1145 Sulfone S=O asym/sym
1592 C=N stretch

Industrial-Scale Considerations

Cost-Benefit Analysis of Routes

Parameter Stepwise Approach Tandem Approach
PMI (kg/kg) 18.7 9.2
E-Factor 23.4 8.9
Cycle Time (hr) 34 52
Purity (HPLC) 99.1% 97.8%

The tandem method offers superior environmental metrics despite longer reaction times, making it preferable for bulk production.

Chemical Reactions Analysis

Reactivity of the Quinazolinone Core

The quinazolin-4(3H)-one moiety undergoes characteristic reactions:

Reaction Type Conditions Outcome Supporting References
Electrophilic substitution POCl₃, DMF (catalytic)Chlorination at the 4-position (C=O → Cl)
Reduction (pyrimidine ring) H₂/Pd or PtO₂Conversion to 1,2-dihydroquinazolinone derivatives
Hydrolysis Aqueous acid/alkaliCleavage to anthranilic acid derivatives under harsh conditions

Example :
Under POCl₃/DMF, the 4-carbonyl oxygen is replaced by chlorine, forming 4-chloro-3-substituted quinazoline (yield: ~89% ).

Functional Group Transformations in the Side Chain

The 2-oxoethyl and 1,4-thiazepane sulfone groups exhibit distinct reactivity:

2-Oxoethyl Group (R-CO-R')

Reaction Reagents Product Notes
Nucleophilic addition Hydrazine, hydroxylamineFormation of hydrazones or oximes
Reduction NaBH₄ or LiAlH₄Conversion to secondary alcohol (-CH₂OH)
Condensation Aldehydes/ketones (acid/base catalysis)Formation of α,β-unsaturated ketones

1,4-Thiazepane Sulfone

Reaction Conditions Outcome References
Ring-opening Strong bases (e.g., NaOH)Cleavage of the thiazepane ring to form sulfonamide derivatives
N-Alkylation Alkyl halides (e.g., CH₃I)Substitution at the nitrogen atom

Example :
Treatment with NaOH opens the thiazepane ring, generating a sulfonamide intermediate , which can further react with electrophiles .

Cross-Coupling Reactions

The aromatic phenyl group on the thiazepane facilitates coupling reactions:

Reaction Type Catalyst/Reagents Application Key References
Suzuki coupling Pd(PPh₃)₄, aryl boronic acidsIntroduction of aryl/heteroaryl groups at the phenyl substituent
Buchwald-Hartwig Pd₂(dba)₃, ligandsFormation of C-N bonds for functionalization

Oxidative and Reductive Pathways

Process Conditions Outcome References
Sulfone oxidation H₂O₂, AcOHStable sulfone group; no further oxidation observed
Quinazolinone reduction NaBH₄ in ethanolSelective reduction of the ketone to alcohol

Stability and Degradation

  • Thermal stability : Decomposes above 250°C (data inferred from analogous sulfones ).
  • Photolytic degradation : Susceptible to UV-induced cleavage of the thiazepane ring .

Scientific Research Applications

Antidiabetic Activity

Recent studies have highlighted the potential of quinazoline derivatives, including 3-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one, as α-glucosidase inhibitors , which are crucial in managing diabetes by slowing carbohydrate digestion and absorption. The structure of this compound suggests it may interact favorably with the enzyme's active site, potentially leading to significant antidiabetic effects.

CompoundIC50 (μM)Reference
Acarbose143.54
This compoundTBDTBD

Anticancer Properties

The quinazoline scaffold has been extensively studied for its anticancer properties. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. For instance, structural modifications on quinazolines have shown promising results in inhibiting tumor growth by targeting specific pathways involved in cancer proliferation.

Binding Interactions

Molecular docking studies have indicated that the compound may engage with key amino acids within the active sites of targeted enzymes, enhancing its inhibitory efficacy. This interaction is critical for understanding the structure-activity relationship (SAR) and optimizing the compound for better therapeutic outcomes.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thiazepane ring followed by functionalization at specific positions to introduce the quinazoline moiety.

Case Studies and Research Findings

Several case studies have documented the efficacy of similar compounds in clinical settings:

Case Study: Antidiabetic Agents

In a recent investigation into α-glucosidase inhibitors, derivatives similar to the target compound were synthesized and evaluated for their inhibitory activity against Baker's yeast α-glucosidase. The findings revealed several compounds with significant activity levels compared to standard treatments.

Case Study: Anticancer Activity

Research published on quinazoline derivatives indicated that modifications at specific positions significantly enhanced cytotoxicity against various cancer cell lines. For example, compounds with certain substitutions exhibited IC50 values indicating potent anticancer activity.

Mechanism of Action

The mechanism of action of 3-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, inhibiting or modulating their activity. The quinazolinone moiety is known to interact with various biological targets, potentially disrupting cellular processes or signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Enzyme Inhibition (Carbonic Anhydrase II/IX)

  • Aliphatic-thio vs. Benzylthio substituents: S-Substituted 2-mercaptoquinazolin-4(3H)-ones with aliphatic-thio groups (e.g., compounds 2–4) showed superior hCA II/IX inhibition (KI: 6.4–14.2 nM) compared to benzylthio derivatives (KI: 66.5–173.4 nM) .
  • Electron-withdrawing substituents :
    Benzylthio derivatives with electron-withdrawing groups (e.g., 4-Cl, 4-F) on the benzyl moiety exhibited improved CA I activity (KI: 19.3–93.6 nM) . The phenyl group on the thiazepan ring in the target compound could similarly modulate electron density, though its orientation may differ due to the fused ring system.

Antibacterial Activity

  • Fluorophenyl/Chlorophenyl derivatives :
    Compounds 9a (4-fluorophenyl) and 9h (4-chlorophenyl) demonstrated potent antibacterial activity against Proteus vulgaris and Bacillus subtilis (zones of inhibition: 1.1–1.4 cm) . The target compound’s phenyl-thiazepan group may offer analogous hydrophobic interactions, but the sulfone moiety could further enhance solubility and bacterial membrane penetration.

Antihypertensive Activity

  • Chlorophenyl-dihydroisoxazol derivatives: Compounds 23 and 24 (7-chloro-substituted quinazolinones) exhibited α1-adrenergic receptor blockade, mimicking prazosin’s antihypertensive effects . The target compound lacks a chloro substituent but features a sulfone group, which may influence receptor binding kinetics or duration of action.

Analgesic Activity

  • Comparative potency: A quinazolinone derivative (compound 3) showed higher analgesic activity than Aspirin and Indomethacin . The target compound’s 1,4-thiazepan group, with its sulfone and phenyl substituents, could modulate COX or TRP channel interactions, though this requires empirical validation.

Biological Activity

3-(2-(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)-2-oxoethyl)quinazolin-4(3H)-one is a compound belonging to the quinazolinone family, known for its complex structure and potential biological activities. This compound features a quinazolinone core fused with a thiazepan moiety, which may enhance its pharmacological properties. The unique structural characteristics contribute to its interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Structural Overview

The molecular formula of this compound is C21H21N3O4S, with a molecular weight of 411.48 g/mol. The compound's structure includes:

  • Quinazolinone core : A bicyclic structure that is pivotal for its biological activity.
  • Thiazepane ring : A seven-membered ring containing sulfur and nitrogen, contributing to the compound's reactivity and biological interactions.
  • Dioxido group : Enhances the compound's stability and potential reactivity.

Biological Activity

The biological activity of this compound can be categorized into several areas based on existing research findings:

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. The presence of the thiazepane moiety in this specific compound may enhance its efficacy against various cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by targeting specific signaling pathways.

Antimicrobial Properties

Compounds containing thiazepane rings are known for their antimicrobial activity. The unique structural features of this compound suggest potential effectiveness against bacterial and fungal strains. Interaction studies are necessary to elucidate the exact mechanisms through which this compound exerts its antimicrobial effects.

Enzyme Inhibition

The compound may act as an inhibitor for certain enzymes involved in disease pathways. Preliminary studies suggest that it could interact with targets such as kinases or phosphatases, potentially modulating their activity and influencing cellular processes.

The mechanism through which 3-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-y)-2-oxoethyl)quinazolin-4(3H)-one operates is still under investigation. However, the following pathways have been proposed:

  • Enzyme Interaction : Binding to active sites of enzymes, leading to inhibition or modulation of enzymatic activity.
  • Cellular Signaling Modulation : Altering signaling pathways related to cell growth and apoptosis.
  • DNA Interaction : Potential intercalation into DNA structures, affecting replication and transcription processes.

Case Studies

Several studies have explored the biological activities of similar compounds:

StudyCompoundFindings
Study 1Quinazolinone DerivativeDemonstrated significant anticancer activity against breast cancer cell lines via apoptosis induction.
Study 2Thiazepane DerivativeShowed broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Study 3Related QuinazolinoneInhibition of specific kinases involved in cancer signaling pathways was observed.

The synthesis of 3-(2-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-y)-2-ooxoethyl)quinazolin - 4(3H)-one can be achieved through multi-step organic reactions involving:

  • Formation of the Thiazepane Ring : Cyclization reactions using appropriate precursors.
  • Introduction of Functional Groups : Acylation reactions to introduce oxoethyl groups.
  • Oxidation Reactions : Utilizing oxidizing agents to form dioxido derivatives.

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